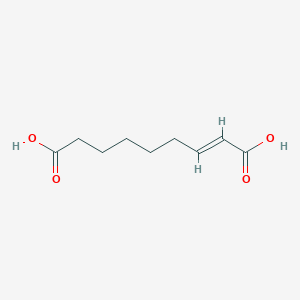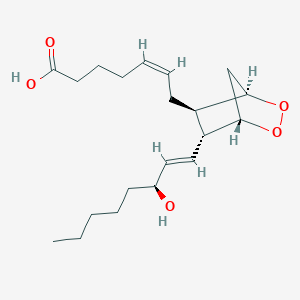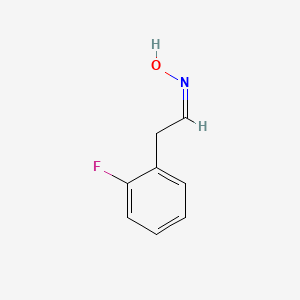
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is a useful research compound. Its molecular formula is C31H22.Cl2Zr and its molecular weight is 556.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymerization Catalyst
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride has been identified as a potent catalyst in the polymerization processes. It shows high activity in the syndiospecific polymerization of methacrylates, notably methyl methacrylate (MMA), producing polymers like polymethyl methacrylate (PMMA) with high syndiotacticity. The polymers generated exhibit notable properties, such as high glass transition temperatures (Ning & Chen, 2008). Additionally, this compound is used in the copolymerization of ethylene and norbornene, leading to copolymers with different properties based on the reaction conditions and other catalysts used in the process (Lee et al., 2004).
Catalyst in Ethylene Polymerization
This compound is also active in the catalytic polymerization of ethylene when combined with cocatalysts like methyl aluminoxane (MAO). Studies demonstrate its effectiveness in producing polymers with varying molecular weights and properties, which are determined by the specific reaction conditions and catalyst combinations used (Licht, Alt, & Karim, 2000).
Copolymerization Agent
The role of this compound extends to its use in copolymerization processes. It has been employed as a catalyst in producing copolymers like 1,9-decadiene/propylene copolymers, where it interacts with other catalysts to form complex polymer structures. These structures can act as compatibilizers in different polymer blends, enhancing the material properties of the resultant polymer (Tynys et al., 2007).
Influence on Polymer Properties
Research indicates that the use of this compound in polymerization affects the properties of the resultant polymers significantly. For instance, in the copolymerization of ethylene and propylene with norbornene, this compound has been shown to influence the distribution of copolymer composition, affecting the physical properties like glass transition temperatures of the produced polymers (Naga & Imanishi, 2003).
Mécanisme D'action
Target of Action
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound . Its primary targets are organic compounds, particularly olefins. Olefins, also known as alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are the building blocks for a wide range of polymers and other chemical products.
Mode of Action
The compound acts as a catalyst in the polymerization of olefins. It facilitates the reaction by reducing the activation energy, thereby increasing the rate of the reaction. The catalyst interacts with the olefins, enabling them to react with each other to form long-chain polymers.
Biochemical Pathways
It is known that the compound plays a pivotal role in the olefin polymerization pathway.
Result of Action
The primary result of the action of this compound is the formation of polymers from olefins. These polymers have a wide range of applications in various industries, including the production of plastics, resins, and synthetic fibers.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse, away from fire and heat sources . Furthermore, it should be handled in a well-ventilated area to avoid inhalation . The compound should also be kept in a tightly closed container to maintain its stability .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins to facilitate the polymerization of olefins. The compound reduces the activation energy required for these reactions, thereby increasing the reaction rate. It interacts with olefins, enabling them to react with each other to form long-chain polymers . The nature of these interactions is primarily catalytic, where the compound acts as a mediator to accelerate the reaction without being consumed in the process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties can lead to changes in the cellular environment, promoting or inhibiting specific biochemical pathways . For instance, its role in polymerization reactions can impact the synthesis of cellular components, thereby influencing overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst in the polymerization of olefins by reducing the activation energy required for the reaction. This process involves the compound interacting with olefins, facilitating their reaction to form long-chain polymers . Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its catalytic properties over extended periods . Degradation can occur under certain conditions, leading to a decrease in its effectiveness as a catalyst.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively catalyzes biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a specific dosage is required to achieve the desired catalytic activity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride involves the reaction of cyclopentadienylzirconium trichloride with 9-fluorenyllithium followed by the addition of benzaldehyde to form the desired product.", "Starting Materials": ["Cyclopentadienylzirconium trichloride", "9-fluorenyllithium", "Benzaldehyde", "Diethyl ether", "Chloroform", "Sodium chloride", "Anhydrous magnesium sulfate"], "Reaction": ["To a solution of cyclopentadienylzirconium trichloride (0.5 g) in 20 mL of diethyl ether, 9-fluorenyllithium (1.0 g) in 20 mL of diethyl ether was added dropwise at -78°C under nitrogen atmosphere.", "The reaction mixture was stirred at -78°C for 2 h and then allowed to warm to room temperature.", "Benzaldehyde (0.5 g) in 10 mL of diethyl ether was added dropwise to the reaction mixture at room temperature.", "The reaction mixture was stirred at room temperature for 4 h.", "The solvent was evaporated under reduced pressure and the residue was extracted with chloroform.", "The organic layer was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure.", "The crude product was purified by column chromatography using chloroform as eluent to afford Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride as a yellow solid." ] } | |
Numéro CAS |
132510-07-7 |
Formule moléculaire |
C31H22.Cl2Zr |
Poids moléculaire |
556.64 |
Origine du produit |
United States |
Q1: How does Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride contribute to the synthesis of stereoregular polymers?
A1: this compound acts as a Ziegler-Natta catalyst []. These catalysts are known for their ability to control the stereochemistry of polymerization reactions, leading to the formation of polymers with specific tacticity (the arrangement of substituent groups along the polymer chain). In this specific case, the catalyst facilitates the stereospecific polymerization of N-alkenyl carbazole monomers, resulting in either isotactic or syndiotactic poly(N-alkenyl-carbazole)s, depending on the specific reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)

![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)
![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)
![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)



